molecular formula C11H9ClN2O B2589947 N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide CAS No. 2411310-57-9

N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide

Cat. No.: B2589947
CAS No.: 2411310-57-9
M. Wt: 220.66
InChI Key: QURHPLYUHCECMJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide is an organic compound characterized by the presence of a chloro and cyano group attached to a phenyl ring, along with a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide typically involves the reaction of 3-chloro-4-cyanophenylamine with methylprop-2-enoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-cyanophenyl)acetamide
  • N-(3-Chloro-4-cyanophenyl)cyclopropanecarboxamide
  • N-(3-Chloro-4-cyanophenyl)-4-nitrobenzenesulfonamide

Uniqueness

N-(3-Chloro-4-cyanophenyl)-N-methylprop-2-enamide is unique due to its specific structural features, such as the presence of both a chloro and cyano group on the phenyl ring, and the methylprop-2-enamide moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-3-11(15)14(2)9-5-4-8(7-13)10(12)6-9/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURHPLYUHCECMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=C(C=C1)C#N)Cl)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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